molecular formula C9H16ClNO2 B6208816 4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride CAS No. 2703780-55-4

4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride

Cat. No.: B6208816
CAS No.: 2703780-55-4
M. Wt: 205.68 g/mol
InChI Key: IUGXGFQOGVKMRC-UHFFFAOYSA-N
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Description

4-Methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a rigid azabicyclo[2.2.2]octane scaffold with a methyl substituent at the 4-position and a carboxylic acid group at the 3-position, neutralized as a hydrochloride salt. This structure confers unique stereochemical and electronic properties, making it valuable in medicinal chemistry and synthetic applications. The bicyclo[2.2.2]octane framework enhances conformational rigidity, which is critical for receptor binding and metabolic stability in drug design .

Properties

CAS No.

2703780-55-4

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-9-2-4-10(5-3-9)6-7(9)8(11)12;/h7H,2-6H2,1H3,(H,11,12);1H

InChI Key

IUGXGFQOGVKMRC-UHFFFAOYSA-N

Canonical SMILES

CC12CCN(CC1)CC2C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Bicyclo[2.2.2]octane Framework Formation

The azabicyclo[2.2.2]octane core is typically constructed via intramolecular cyclization of linear precursors. A method analogous to the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves treating cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals with cyanides in the presence of alkanecarboxylic acids . For the target compound, a hypothetical precursor such as 4-methyl-2-(aminomethyl)quinolizidine could undergo cyclization under acidic conditions.

In US4255334A, the use of alkanecarboxylic acids (e.g., acetic acid) as solvents and catalysts facilitates the formation of N-alkanoyl intermediates, which are subsequently hydrolyzed to yield the bicyclic carboxylic acid . Applying this approach, 4-methyl-1-azabicyclo[2.2.2]octane-3-carbonitrile might be synthesized from a suitably functionalized amine precursor, followed by acid hydrolysis to the carboxylic acid .

Hydrogenation and Biphasic Purification

US20020128283A1 highlights the use of hydrogenation and biphasic solvent systems in purifying carbapenem antibiotics . For the target compound, catalytic hydrogenation could reduce unsaturated bonds in intermediates while employing a water/organic solvent system (e.g., 1-butanol/water) to isolate the product. Palladium-on-carbon or ruthenium catalysts, as described in CN109678726A, may facilitate selective reductions .

Example Protocol :

  • Catalyst : 5% Pd/C (1–5 wt% substrate loading).

  • Solvent System : 1-Butanol/water (3:1 v/v).

  • Conditions : 50–60 psi H₂, 20–30°C, 4–24 hours .

Acid-Catalyzed Cyclization and Salt Formation

A direct route involves cyclizing a linear amino acid precursor under strong acidic conditions. In US4255334A, treatment of N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile with hydrochloric acid yields the bicyclic carboxylic acid hydrochloride . Adapting this method, 4-methyl-1-azabicyclo[2.2.2]octane-3-carbonitrile could be hydrolyzed in concentrated HCl at reflux, followed by crystallization from isopropanol/acetone .

Optimized Parameters :

  • Acid Concentration : 6M HCl.

  • Temperature : 80–100°C, 6–12 hours.

  • Crystallization Solvent : Isobutanol/acetone (1:5 v/v) .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Cyclization Cyanide-mediated cyclization~45% High stereoselectivityRequires toxic cyanides
Curtius Rearrangement Acyl azide decomposition~50% Direct amine introductionExplosive intermediates
Hydrogenation Catalytic reduction in biphasic system~60% Mild conditions, easy purificationCatalyst cost
Acid Hydrolysis HCl-mediated cyclization~55% Single-step processHarsh acidic conditions

Purification and Crystallization Techniques

Isolating the hydrochloride salt often involves solvent crystallization. CN109678726A describes using isobutanol/acetone mixtures to crystallize trans-4-methyl cyclohexylamine hydrochloride with >99% purity . Similarly, the target compound may be purified via mixed-solvent recrystallization (e.g., ethanol/diethyl ether) to remove unreacted starting materials and byproducts .

Stereochemical Considerations

The bicyclo[2.2.2]octane system imposes rigid stereochemical constraints. Catalytic asymmetric hydrogenation, as in US20020128283A1, could enforce the desired configuration at the 3-carboxylic acid position . Chiral auxiliaries or enzymes may further enhance enantiomeric excess.

Scientific Research Applications

1.1. Analgesic and Anti-inflammatory Properties

Research indicates that compounds derived from the azabicyclo[2.2.2]octane scaffold exhibit analgesic and anti-inflammatory activities. These compounds are structurally similar to known analgesics, which suggests that they could be developed into new pain relief medications targeting specific receptors in the central nervous system.

1.2. Neuropharmacological Studies

Studies have shown that derivatives of azabicyclo[2.2.2]octane can interact with neurotransmitter systems, particularly the cholinergic system. This interaction positions them as potential candidates for treating neurodegenerative diseases such as Alzheimer’s disease, where modulation of acetylcholine levels is crucial.

1.3. Anticancer Activity

Recent investigations have highlighted the cytotoxic effects of azabicyclo[2.2.2]octane derivatives against various cancer cell lines, including glioblastoma and hepatocellular carcinoma. The unique structural features of these compounds contribute to their ability to inhibit tumor growth, making them valuable in cancer research and therapy development .

2.1. Synthetic Intermediates

4-Methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride serves as a versatile intermediate in organic synthesis, particularly in the total synthesis of complex natural products and pharmaceuticals. Its bicyclic structure facilitates various chemical transformations, allowing chemists to construct diverse molecular architectures.

2.2. Chiral Synthesis

The compound can be utilized in asymmetric synthesis due to its chiral nature, providing access to enantiomerically pure products essential for drug development . The ability to generate specific stereoisomers is crucial in medicinal chemistry, where the efficacy and safety of drugs often depend on their stereochemistry.

3.1. Total Synthesis of Bioactive Compounds

A recent study focused on the total synthesis of bioactive alkaloids using this compound as a key intermediate demonstrated its utility in constructing complex molecular frameworks . This approach not only highlights the compound's versatility but also its significance in advancing synthetic methodologies in drug discovery.

3.2. Development of Novel Antidepressants

Another case study explored the potential of azabicyclo[2.2.2]octane derivatives as novel antidepressants by examining their interactions with serotonin receptors . The findings suggest that modifications to the azabicyclo framework can lead to compounds with enhanced pharmacological profiles suitable for treating mood disorders.

Mechanism of Action

The mechanism of action of 4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, influencing physiological responses.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, molecular weights, and applications based on evidence:

Compound Name Substituents/Ring System Molecular Weight (g/mol) Key Properties/Applications References
4-Methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride 4-CH₃, 3-COOH, bicyclo[2.2.2] 191.66 Enhanced lipophilicity due to methyl group; potential chiral intermediate in drug synthesis .
3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride 3-OH, 3-COOH, bicyclo[2.2.2] 209.63 (est.) Hydroxyl group improves solubility; used in sulfonohydrazide derivatives (e.g., antiviral agents) .
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride 2-aza, 3-COOH, bicyclo[2.2.2] 191.66 Stereospecificity in catalysis; precursor to bioactive molecules .
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid bicyclo[2.2.1], 3-COOH ~155.19 Smaller ring system; chiral proline analogue for peptide mimetics .
8-Oxabicyclo[3.2.1]octane-3-carboxylic acid 8-oxa, bicyclo[3.2.1], 3-COOH 170.21 Oxygen substitution alters polarity; used in natural product synthesis .
(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid bicyclo[3.3.0], 3-COOH 155.19 Bridged bicyclic system; high-cost specialty building block .

Biological Activity

4-Methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of azabicyclic compounds, which are characterized by a bicyclic structure containing nitrogen atoms. The specific structure of this compound contributes to its unique biological properties, making it a candidate for various therapeutic applications.

Biological Activity

Pharmacological Effects:

  • Neuropharmacology: Research indicates that compounds related to azabicyclo[2.2.2]octanes can act as agonists at the alpha7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions and neuroprotection. This receptor has been a target for treating cognitive dysfunction in schizophrenia and other neurodegenerative disorders .
  • Antitumor Activity: Preliminary studies have suggested that derivatives of azabicyclo compounds exhibit cytotoxic activity against various tumor cell lines, including glioblastoma and hepatocellular carcinoma . The structural similarity to known alkaloids like nicotine may play a role in this activity.
  • Cognitive Enhancement: Clinical trials have explored the use of related compounds for enhancing cognitive functions such as memory and attention in patients with schizophrenia. These studies suggest a favorable tolerability profile, with no significant adverse effects reported .

Synthesis

The synthesis of this compound involves several chemical transformations, including cyclization reactions that are crucial for forming the bicyclic structure. Techniques such as intramolecular cyclization and reductive amination are commonly employed in synthesizing these compounds .

Case Studies

Case Study 1: Treatment of Cognitive Dysfunction
In a Phase 2 clinical trial, a compound related to 4-methyl-1-azabicyclo[2.2.2]octane was administered to patients with schizophrenia, focusing on improving executive function and memory performance. Results indicated that the treatment group showed statistically significant improvements compared to placebo, highlighting the compound's potential in cognitive enhancement therapies .

Case Study 2: Antitumor Activity
A study evaluated the cytotoxic effects of several azabicyclo derivatives on glioblastoma cell lines. The results demonstrated that specific modifications to the bicyclic structure enhanced the cytotoxicity, suggesting that structural optimization could lead to more effective antitumor agents .

Research Findings Summary Table

Study Focus Findings References
NeuropharmacologyAgonist activity at alpha7 nAChR; potential for cognitive enhancement
Antitumor ActivityCytotoxic effects on glioblastoma and hepatocellular carcinoma cell lines
Cognitive DysfunctionSignificant improvements in memory and attention in schizophrenia patients

Chemical Reactions Analysis

Key Synthetic Steps

  • Formation of the Bicyclic Core :

    • The bicyclo[2.2.2]octane skeleton is often synthesized via cycloaddition reactions or rearrangements, though specific details for this compound are not explicitly outlined in the provided sources .

  • Introduction of the Carboxylic Acid Group :

    • The carboxylic acid group at position 3 is likely introduced through esterification or oxidation of a precursor. For example, in related systems, methyl esters are formed using methanol and acid catalysts .

  • Formation of the Hydrochloride Salt :

    • The hydrochloride salt is formed by reacting the free base with hydrochloric acid, a common method to enhance aqueous solubility .

Relevant Reaction Conditions

StepReagents/ConditionsYieldKey Product
Cyanohydrin FormationSodium cyanide, aqueous solution (2–25°C)95%3-Cyano-3-hydroxy-quinuclidine
Iminoether FormationHydrogen chloride gas, methanol, reflux (16 hours)Intermediate ester
EsterificationThionyl chloride, isopropanol, reflux75%Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate hydrochloride

Data adapted from patent US4925942A .

Types of Reactions

The compound’s functional groups (carboxylic acid, bicyclic amine, and hydrochloride salt) enable diverse reactivity:

Oxidation

  • Mechanism : The carboxylic acid group can undergo oxidation to form derivatives such as ketones or carboxylic acid derivatives.

  • Reagents : Potassium permanganate or chromium trioxide in acidic media.

Reduction

  • Mechanism : The carboxylic acid group can be reduced to an alcohol or amine using strong reducing agents.

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution

  • Mechanism : The ester or hydrochloride salt may undergo nucleophilic substitution, replacing the leaving group with nucleophiles (e.g., amines, alcohols).

  • Conditions : Basic or acidic media depending on the nucleophile.

Hydrolysis

  • Mechanism : The carboxylic acid ester group can hydrolyze to release the free acid, influenced by the hydrochloride salt’s solubility.

  • Conditions : Aqueous acid/base solutions .

Biological and Chemical Implications

The compound’s reactivity profile is influenced by its bicyclic structure and functional groups:

  • Stability : The rigid bicyclic framework and hydrochloride salt enhance stability in aqueous environments .

  • Bioactivity : The carboxylic acid group’s hydrolysis could release bioactive derivatives, though specific biological data are not provided in the sources .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure gloves are inspected for integrity before use to prevent skin contact .
  • Respiratory Protection : Use NIOSH-certified P95 (US) or P1 (EU) respirators for minor exposures. For higher concentrations, employ OV/AG/P99 (US) or ABEK-P2 (EU) filters .
  • First Aid : For skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with water for at least 15 minutes and seek medical attention .
  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials. Avoid dust formation and ensure containers are tightly sealed .
    • GHS Hazard Classification :
Hazard CategoryCodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Q. What synthetic strategies are employed to synthesize bicyclic amino acid derivatives like this compound?

  • Methodological Answer :

  • Conformational Restriction : Use rigid bicyclic scaffolds to mimic flexible amino acids (e.g., 8-aminovaleric acid) for enhanced receptor binding. Stereoselective synthesis is critical for pharmacological activity .
  • Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups to protect reactive amine sites during synthesis, followed by acidolysis for deprotection .
  • Intermediate Isolation : Purify intermediates like Boc-protected derivatives using column chromatography or recrystallization to ensure enantiomeric purity .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological activities of bicyclic amino acid derivatives targeting neuronal nicotinic receptors?

  • Methodological Answer :

  • Binding Assays : Use radioligand displacement assays (e.g., [³H]-epibatidine binding) to compare affinity across derivatives. Account for stereochemical variations (e.g., (±)-isomers) that may alter receptor interactions .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify conformational preferences. Validate findings with X-ray crystallography or cryo-EM structures .
  • In Vivo/In Vitro Correlation : Conduct parallel studies on cell lines (e.g., SH-SY5Y) and animal models to resolve discrepancies in efficacy .

Q. What analytical approaches are recommended to assess the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., pH 1–13, heat, UV light) and monitor degradation via HPLC-MS. Identify major degradation products and pathways .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by measuring weight loss under controlled heating (e.g., 25–300°C). Correlate with differential scanning calorimetry (DSC) for phase transitions .
  • Long-Term Stability : Store samples under ICH-recommended conditions (25°C/60% RH) and analyze at intervals (0, 3, 6, 12 months) using validated stability-indicating assays .

Q. How does stereochemistry influence the biological activity of 4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid derivatives?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution. Compare IC₅₀ values in receptor-binding assays to determine stereospecific effects .
  • X-ray Crystallography : Resolve crystal structures of enantiomer-receptor complexes to identify critical hydrogen-bonding or steric interactions .
  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability of individual enantiomers in preclinical models to optimize lead compounds .

Data Contradictions and Mitigation

Q. How should researchers interpret conflicting data on the acute toxicity of bicyclic amino acid derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Conduct OECD Guideline 423-compliant studies to establish LD₅₀ values. Compare results across species (e.g., rodents vs. primates) to assess translational relevance .
  • Toxicogenomics : Use RNA-seq or proteomics to identify biomarkers of toxicity (e.g., oxidative stress pathways) that may explain interspecies variability .

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